molecular formula C16H9ClF5N5O2 B10887129 N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(2-chloro-4,5-difluorophenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10887129
M. Wt: 433.72 g/mol
InChI Key: XYJZLMHNPGTIGG-UHFFFAOYSA-N
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Description

O~3~-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H9ClF5N5O2

Molecular Weight

433.72 g/mol

IUPAC Name

[(E)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 2-chloro-4,5-difluorobenzoate

InChI

InChI=1S/C16H9ClF5N5O2/c1-6-2-12(16(20,21)22)27-14(25-6)8(5-24-27)13(23)26-29-15(28)7-3-10(18)11(19)4-9(7)17/h2-5H,1H3,(H2,23,26)

InChI Key

XYJZLMHNPGTIGG-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N\OC(=O)C3=CC(=C(C=C3Cl)F)F)/N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC(=C(C=C3Cl)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including O3-(2-CHLORO-4,5-DIFLUOROBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE, typically involves the condensation of appropriate precursors under specific conditions. For instance, the condensation of isoflavone and 3-aminopyrazole under microwave irradiation or conventional heating can yield various pyrazolo[1,5-a]pyrimidine derivatives . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), which can significantly influence the absorption and emission behaviors of the compounds . The major products formed from these reactions depend on the specific reagents and conditions used.

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